(2s)-4-(Pyrrolidin-1-yl)butan-2-amine
Description
(2S)-4-(Pyrrolidin-1-yl)butan-2-amine is a chiral amine featuring a pyrrolidine (a five-membered saturated heterocycle) substituent at the fourth carbon of a butan-2-amine backbone. The stereochemistry at the second carbon (S-configuration) may influence its pharmacological and physicochemical properties, such as receptor binding affinity and metabolic stability. Pyrrolidine-containing amines are commonly explored in medicinal chemistry due to their moderate basicity (pKa ~11) and conformational flexibility, which can enhance interactions with biological targets .
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(2S)-4-pyrrolidin-1-ylbutan-2-amine |
InChI |
InChI=1S/C8H18N2/c1-8(9)4-7-10-5-2-3-6-10/h8H,2-7,9H2,1H3/t8-/m0/s1 |
InChI Key |
IZHXOIVNOIKRLP-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CCN1CCCC1)N |
Canonical SMILES |
CC(CCN1CCCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-4-(Pyrrolidin-1-yl)butan-2-amine typically involves the reaction of pyrrolidine with a suitable butan-2-amine precursor. One common method is the reductive amination of 4-pyrrolidinobutan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
Industrial production of (2s)-4-(Pyrrolidin-1-yl)butan-2-amine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2s)-4-(Pyrrolidin-1-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or sulfonamides.
Scientific Research Applications
(2s)-4-(Pyrrolidin-1-yl)butan-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (2s)-4-(Pyrrolidin-1-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and amine group allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between (2S)-4-(Pyrrolidin-1-yl)butan-2-amine and related compounds from the evidence:
Key Observations :
- Ring Size and Basicity : Replacing pyrrolidine with piperidine (as in 4-(3-Methylpiperidin-1-yl)butan-1-amine) introduces a six-membered ring, reducing ring strain and altering basicity. Piperidine derivatives often exhibit lower basicity (pKa ~10) compared to pyrrolidine analogs .
- Isotopic Substitution : The deuterated (2R)-4-Phenylbutan-2-amine-d3 may enhance metabolic stability due to the kinetic isotope effect, a strategy used to prolong drug half-life .
Stereochemical Considerations
The S-configuration of the target compound contrasts with the R-configuration in (2R)-4-Phenylbutan-2-amine-d3. Such enantiomeric differences can drastically alter pharmacokinetics and pharmacodynamics, as seen in drugs like thalidomide, where one enantiomer is therapeutic and the other is toxic .
Research Findings and Implications
- Ring Size vs. Bioactivity : Piperidine analogs () may exhibit distinct binding modes compared to pyrrolidine derivatives due to conformational flexibility differences. This could impact selectivity in receptor-driven applications.
- Deuterium Labeling : Isotopic substitution () offers a viable strategy to optimize metabolic stability without altering primary pharmacology, a trend increasingly adopted in drug development .
- Structural Complexity : Compounds with fused aromatic systems () face solubility challenges but may provide enhanced binding affinity through π-π interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
